

Spectroscopic Analysis of 3,4-Dimethylthiophene: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Dimethylthiophene

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-dimethylthiophene**, a heterocyclic aromatic compound with applications in flavor chemistry and as a building block in organic synthesis. This document presents available mass spectrometry and infrared spectroscopy data, alongside detailed experimental protocols. While specific experimental Nuclear Magnetic Resonance (NMR) data is not readily available in public databases, this guide outlines the expected spectral characteristics based on the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Data Presentation

The electron ionization mass spectrum of **3,4-dimethylthiophene** is characterized by a prominent molecular ion peak and several fragment ions.

Table 1: Mass Spectrometry Data for **3,4-Dimethylthiophene**

Property	Value	Source
Molecular Formula	C_6H_8S	--INVALID-LINK--
Molecular Weight	112.19 g/mol	--INVALID-LINK--
Major Fragment Ions (m/z)	Relative Intensity (%)	Source
112	100 (Base Peak)	--INVALID-LINK--
111	~80	--INVALID-LINK--
97	~40	--INVALID-LINK--
71	~20	--INVALID-LINK--
45	~30	--INVALID-LINK--

Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions.

Interpretation of Fragmentation

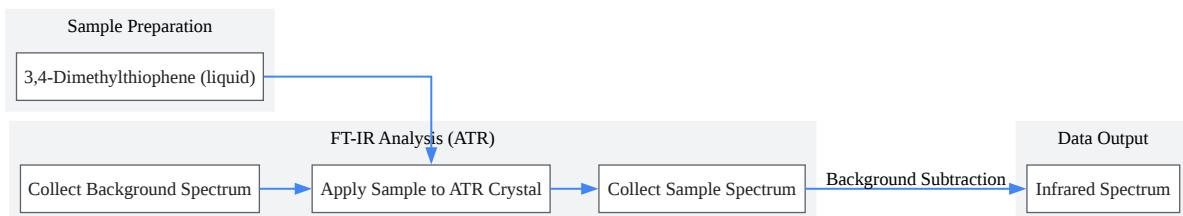
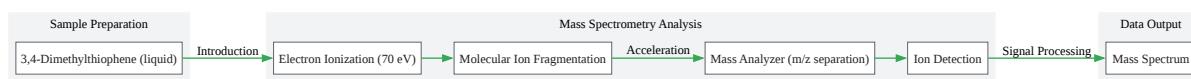
The fragmentation pattern of **3,4-dimethylthiophene** is consistent with that of alkylated aromatic compounds. The base peak at m/z 112 corresponds to the molecular ion $[M]^{+\bullet}$. The significant peak at m/z 111 arises from the loss of a hydrogen radical ($[M-H]^+$), a common fragmentation pathway for aromatic compounds. The peak at m/z 97 is likely due to the loss of a methyl radical followed by the loss of a hydrogen molecule or the direct loss of a CH_3 group ($[M-CH_3]^+$). Further fragmentation leads to the smaller ions observed in the spectrum.

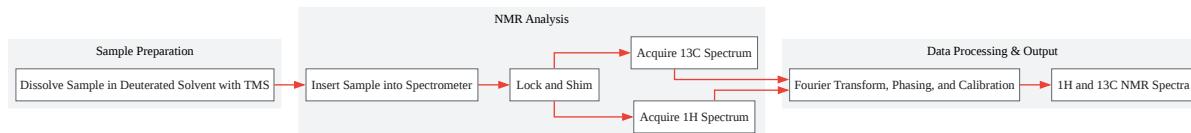
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A general protocol for obtaining an EI-MS spectrum of a liquid sample like **3,4-dimethylthiophene** is as follows:

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged and neutral pieces.
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z , generating the mass spectrum.





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